Adaptaquin

Vue d'ensemble

Description

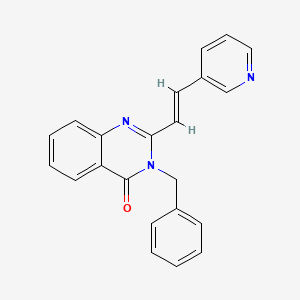

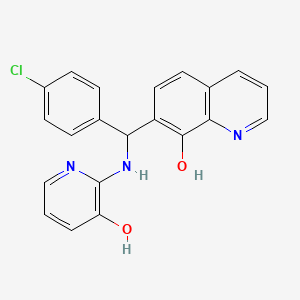

Adaptaquin is a selective hydroxyquinoline HIF prolyl hydroxylase (HIF-PHD) inhibitor . It blocks glutamate-induced ROS production in HT-22 cells, independent of MnSOD . Adaptaquin exhibits neuroprotective effects and enhances functional recovery in rodent intracerebral hemorrhage models, via inhibition of ATF4 dependent genes . It is also an antioxidant .

Synthesis Analysis

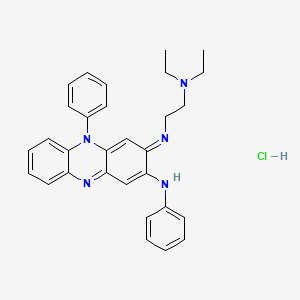

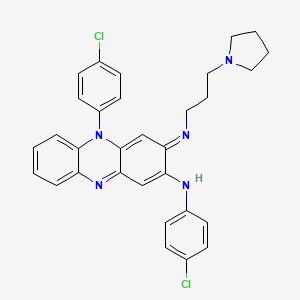

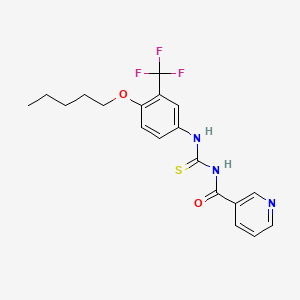

The structural optimization of Adaptaquin was carried out by cell-based screening . More than 100 structural analogs of Adaptaquin were screened and the structures active in the submicromolar range were selected . The highest activity was found for analogs containing isobutyl, isopropyl, trifluoromethyl, and nitro group or halogen atom in the para-position of the benzene ring .Molecular Structure Analysis

The molecular formula of Adaptaquin is C21H16ClN3O2 . The structural optimization of Adaptaquin was carried out by cell-based screening . The highest activity was found for analogs containing isobutyl, isopropyl, trifluoromethyl, and nitro group or halogen atom in the para-position of the benzene ring .Physical And Chemical Properties Analysis

Adaptaquin is a crystalline solid . Its molecular weight is 377.82 . It is soluble to 100 mM in DMSO .Applications De Recherche Scientifique

Hypoxia Inducible Factor (HIF) Prolyl Hydroxylase Inhibitor

Adaptaquin, also known as 7-(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methylquinolin-8-ol, is a HIF prolyl hydroxylase inhibitor . This means it can inhibit the enzyme that regulates the degradation of HIF, a transcription factor that responds to changes in available oxygen in the cellular environment, particularly to decreases in oxygen, or hypoxia .

Structural Optimization

Adaptaquin has been structurally optimized through cell-based screening using cell lines stably expressing a reporter construct consisting of the fusion protein of HIF oxygen-dependent domain and firefly luciferase (HIF1 ODD-luc) . More than 100 structural analogs of adaptaquin were screened and the structures active in the submicromolar range were selected .

Neuroprotection in Ischemic Stroke

Adaptaquin has shown potential in the treatment of ischemic stroke. It has been found to protect cells against glutamate-induced cell death by upregulating the expression of activating transcription factor 4 (ATF4) . This suggests that Adaptaquin could be a promising neuroprotective drug for ischemic stroke .

Cell Proliferation

Adaptaquin has been observed to increase cell proliferation. In one study, cells treated with 100 nM Adaptaquin showed a higher average total viable cell count compared to the control .

Oxygen Sensing

As a HIF prolyl hydroxylase inhibitor, Adaptaquin plays a role in oxygen sensing. By inhibiting the degradation of HIF, it allows cells to respond more effectively to hypoxic conditions .

Potential Therapeutic Target

Given its role in oxygen sensing and neuroprotection, Adaptaquin could be a potential therapeutic target for conditions related to hypoxia and ischemic injury .

Mécanisme D'action

Target of Action

Adaptaquin primarily targets the Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) . HIF-PHD2 is an oxygen-sensing enzyme that plays a crucial role in cellular responses to hypoxia . It is involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that mediates adaptive responses to low oxygen conditions .

Mode of Action

Adaptaquin acts as an inhibitor of HIF-PHD2 . It binds to the active site of the enzyme, preventing it from hydroxylating proline residues on HIF . This inhibition prevents the degradation of HIF, allowing it to accumulate and translocate to the nucleus where it can activate the transcription of hypoxia-responsive genes .

Biochemical Pathways

The primary biochemical pathway affected by Adaptaquin is the HIF signaling pathway . Under normal oxygen conditions, HIF-PHD2 hydroxylates HIF, marking it for degradation. When adaptaquin inhibits hif-phd2, hif is stabilized and can induce the expression of a wide range of genes that help cells adapt to hypoxic conditions .

Result of Action

The molecular effect of Adaptaquin’s action is the stabilization of HIF and the subsequent induction of hypoxia-responsive genes . On a cellular level, this can lead to various outcomes depending on the cell type and the specific set of genes that are induced. For example, in neuronal cells, Adaptaquin has been shown to protect against cell death induced by oxidative stress .

Action Environment

The efficacy and stability of Adaptaquin can be influenced by various environmental factors. For instance, the level of oxygen in the cellular environment can impact the degree to which HIF is stabilized and thus the extent of Adaptaquin’s effects . Additionally, the specific cellular context (e.g., cell type, presence of other signaling molecules) can also influence the compound’s action .

Safety and Hazards

Propriétés

IUPAC Name |

7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYHNYRUBSYTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adaptaquin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.